Methyl 7-fluoro-3-methyl-1H-indole-5-carboxylate
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Description
“Methyl 7-fluoro-3-methyl-1H-indole-5-carboxylate” is a derivative of indole, a significant heterocyclic system found in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for treating various disorders in the human body . They show various biologically vital properties .
Synthesis Analysis
Indole derivatives are synthesized using various methods. For instance, the Leimgruber–Batcho indole synthesis is used to synthesize the 5,6,7-indole aryne precursor . The reaction of a compound in the presence of SnCl2 and NaOAc in THF provided methyl 1-hydroxyindole-3-carboxylate in a good yield .Molecular Structure Analysis
The molecular structure of indole derivatives is significant as it allows for the incorporation of various groups, which can potentially modify the properties and bioactivity of the final drug molecule. The structure of indole is aromatic in nature, similar to the benzene ring, and electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis
Indole derivatives undergo various chemical reactions. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity .Physical And Chemical Properties Analysis
Indole derivatives have unique physical and chemical properties. They are crystalline and colorless in nature with specific odors . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophores makes it an important heterocyclic compound having broad-spectrum biological activities .Safety And Hazards
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The investigation of novel methods of synthesis has attracted the attention of the chemical community . The future of indole derivatives lies in the development of new useful derivatives for the treatment of various disorders in the human body .
properties
IUPAC Name |
methyl 7-fluoro-3-methyl-1H-indole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-6-5-13-10-8(6)3-7(4-9(10)12)11(14)15-2/h3-5,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKALCNIUMIKVDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=C2F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-fluoro-3-methyl-1H-indole-5-carboxylate |
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